molecular formula C15H21NO2 B14640887 4-Cyclohexyl-2-(ethylamino)benzoic acid CAS No. 55377-19-0

4-Cyclohexyl-2-(ethylamino)benzoic acid

Cat. No.: B14640887
CAS No.: 55377-19-0
M. Wt: 247.33 g/mol
InChI Key: GXJGDVPFWBTUER-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-(ethylamino)benzoic acid is a substituted benzoic acid derivative characterized by a cyclohexyl group at the 4-position and an ethylamino moiety at the 2-position of the aromatic ring.

Properties

CAS No.

55377-19-0

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-cyclohexyl-2-(ethylamino)benzoic acid

InChI

InChI=1S/C15H21NO2/c1-2-16-14-10-12(8-9-13(14)15(17)18)11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3,(H,17,18)

InChI Key

GXJGDVPFWBTUER-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C2CCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(ethylamino)benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated to introduce a nitro group at the desired position on the benzene ring.

    Reduction of Nitro Group: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is then alkylated with ethyl bromide to form the ethylamino group.

    Cyclohexylation: Finally, the cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl

Comparison with Similar Compounds

Key Observations :

  • The ethylamino group introduces basicity and hydrogen-bonding capacity, contrasting with neutral substituents like ethoxy or ester groups in analogs .

Physicochemical Properties

Solubility and Extraction Behavior

highlights the role of substituents in organic acid extraction. Benzoic acid derivatives with lipophilic groups (e.g., cyclohexyl) likely exhibit higher distribution coefficients ($m$) in membrane-based extraction systems compared to polar analogs like acetic acid. For example:

  • Benzoic acid : $m = 12.5$ (rapid extraction in <5 minutes) .
  • Acetic acid : Lower $m$ due to higher water solubility, leading to slower extraction .

While direct data for 4-cyclohexyl-2-(ethylamino)benzoic acid are unavailable, its cyclohexyl group may increase $m$ relative to unsubstituted benzoic acid, while the ethylamino group could moderate solubility via hydrogen bonding.

Diffusivity and Mobility

In emulsion liquid membranes, effective diffusivity follows: benzoic acid > acetic acid > phenol . The bulky cyclohexyl group in 4-cyclohexyl-2-(ethylamino)benzoic acid may reduce diffusivity compared to benzoic acid but enhance it relative to phenolic analogs due to reduced hydrogen-bonding networks.

Crystallographic and Hydrogen-Bonding Trends

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () adopts a planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] direction .

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